2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
- Starting materials: Pyrrolidine and 2-chloroethylamine.
- Reaction: Nucleophilic substitution.
- Conditions: Room temperature in an aprotic solvent like dichloromethane.
Step 3: Formation of Benzyl Ester
- Starting materials: 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid and benzyl alcohol.
- Reaction: Esterification using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
- Conditions: Room temperature in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group and the benzyl ester moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
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Step 1: Synthesis of Pyrrolidine Ring
- Starting materials: 1,4-diketone and ammonia.
- Reaction: Cyclization reaction in the presence of a base.
- Conditions: Reflux in ethanol.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions, while the benzyl ester moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate
- 2-Aminothiazole derivatives
- Pyrrolidine derivatives
Uniqueness
2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfur atom and the benzyl ester moiety differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
benzyl 2-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c16-8-10-20-12-14-7-4-9-17(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEDOIBZVYEGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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